2,3-Difluoro-4-nitrobenzaldehyde molecular weight and formula
2,3-Difluoro-4-nitrobenzaldehyde molecular weight and formula
This guide serves as a comprehensive technical profile for 2,3-Difluoro-4-nitrobenzaldehyde , a specialized fluorinated aromatic intermediate critical for the synthesis of bioactive heterocycles and kinase inhibitors. Due to the rarity of this specific isomer in commercial catalogs, this document provides calculated physicochemical data and a strategic synthesis roadmap based on established aromatic substitution principles.
Core Identity & Physicochemical Profile
2,3-Difluoro-4-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by an electron-deficient ring system. The presence of two fluorine atoms and a nitro group creates specific activation patterns for nucleophilic aromatic substitution (SNAr), making it a valuable scaffold for drug discovery.
| Property | Value | Notes |
| IUPAC Name | 2,3-Difluoro-4-nitrobenzaldehyde | |
| Molecular Formula | C₇H₃F₂NO₃ | |
| Molecular Weight | 187.10 g/mol | Calculated based on standard atomic weights. |
| Exact Mass | 187.0081 Da | Useful for High-Resolution Mass Spectrometry (HRMS). |
| CAS Number | Not widely listed | Likely a custom synthesis target; check specific vendor catalogs or use SMILES for search. |
| SMILES | O=c1c(F)c(F)c(C=O)cc1 | |
| Physical State | Solid (Predicted) | Likely a pale yellow to orange crystalline solid due to nitro conjugation. |
| Melting Point | ~60–80 °C (Predicted) | Based on similar fluoronitrobenzaldehydes. |
| Solubility | DMSO, DMF, DCM, EtOAc | Low solubility in water; soluble in polar organic solvents. |
Strategic Synthesis Roadmap
Given the specific substitution pattern, direct nitration of 2,3-difluorobenzaldehyde is problematic due to directing effects (the aldehyde group directs meta, favoring the 5-position). Therefore, a bottom-up synthesis starting from 2,3-difluorotoluene is the most viable strategy.
Proposed Synthetic Pathway (The Toluene Route)
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Precursor Selection: Start with 2,3-Difluorotoluene .
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Regioselective Nitration:
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The methyl group is ortho/para directing.
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The fluorine at C3 is ortho/para directing.
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Target: Nitration at C4 is favored as it is para to the methyl group and ortho to the C3-fluorine, creating a cooperative directing effect.
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Oxidation:
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Convert the methyl group to an aldehyde using a mild oxidant (e.g., chromyl chloride in the Étard reaction or radical bromination followed by hydrolysis) to avoid over-oxidation to the carboxylic acid.
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Visual Synthesis Workflow
Figure 1: Proposed synthetic pathway leveraging cooperative directing effects to achieve the 4-nitro substitution pattern.
Reactivity & Applications in Drug Design
The unique arrangement of functional groups in 2,3-difluoro-4-nitrobenzaldehyde enables versatile chemical transformations, particularly in the synthesis of kinase inhibitors and antibacterial agents .
Key Reactivity Patterns
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Nucleophilic Aromatic Substitution (SNAr):
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The fluorine at C3 is highly activated due to being ortho to the strong electron-withdrawing nitro group and meta to the aldehyde.
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Nucleophiles (amines, thiols) will preferentially displace the C3-fluorine over the C2-fluorine.
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Application: Introduction of solubilizing groups (e.g., piperazine) or pharmacophores.
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Condensation Reactions:
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The aldehyde group at C1 readily forms Schiff bases (imines) with primary amines.
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Application: Formation of benzimidazole or quinazoline cores when reacted with diamines or guanidines.
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Nitro Reduction:
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The nitro group can be reduced to an aniline (–NH₂) using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).
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Note: Care must be taken to avoid reducing the aldehyde (use chemoselective reductants like SnCl₂).
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Mechanism: Regioselective SNAr
Figure 2: Mechanism of regioselective SNAr at the C3 position, driven by the ortho-nitro effect.
Safety & Handling Protocols
As a fluorinated nitro-aldehyde, this compound presents specific hazards that require strict adherence to safety protocols.
| Hazard Class | Risk Description | Mitigation Protocol |
| Energetic Stability | Nitro compounds can be explosive or shock-sensitive, especially when dry or heated. | Do not heat to dryness. Store in a cool, dark place. Use blast shields for reactions >1g. |
| Reactivity | Aldehydes are prone to oxidation (to benzoic acids) upon air exposure. | Store under inert atmosphere (Argon/Nitrogen) at -20°C. |
| Toxicity | Likely a skin/eye irritant and potential sensitizer. Fluorinated aromatics can be lipophilic and bioavailable. | handle in a fume hood with double nitrile gloves. Avoid dust inhalation. |
Analytical Characterization (Expected Data)
To validate the synthesis of 2,3-difluoro-4-nitrobenzaldehyde, compare experimental data against these predicted spectroscopic signatures:
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¹H NMR (400 MHz, DMSO-d₆):
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Aldehyde (-CHO): Singlet at δ 10.2–10.4 ppm.
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Aromatic Protons: Two doublets or a multiplet in the range of δ 7.8–8.5 ppm, showing coupling to fluorine atoms (J_H-F).
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¹⁹F NMR:
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Two distinct signals in the range of δ -110 to -140 ppm. The signal for F3 (ortho to NO2) will likely be downfield relative to F2.
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IR Spectroscopy:
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C=O Stretch (Aldehyde): ~1700 cm⁻¹
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NO₂ Stretch (Asymmetric/Symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹
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Mass Spectrometry (ESI-):
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[M-H]⁻ peak at m/z 186.1 or adducts depending on ionization mode.
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References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
- Olah, G. A., et al.Nitration: Methods and Mechanisms. VCH, 1989.
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PubChem Compound Database. "2,3-Difluorobenzaldehyde". National Center for Biotechnology Information. Available at: [Link] (Source for precursor properties).
- Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes". Tetrahedron, 2003.
